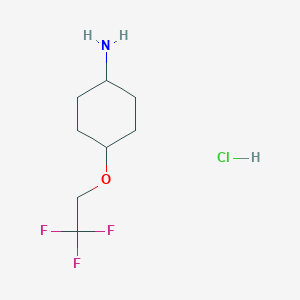
trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylamine core with a trifluoroethoxy group attached, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of cyclohexylamine with 2,2,2-trifluoroethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxy-cyclohexanone, while reduction could produce trifluoroethoxy-cyclohexanol.
Aplicaciones Científicas De Investigación
Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)-aniline
- 2,2,2-Trifluoroethanol
- Cyclohexylamine
Uniqueness
Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride stands out due to its unique combination of a cyclohexylamine core and a trifluoroethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClF3NO |
|---|---|
Peso molecular |
233.66 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;/h6-7H,1-5,12H2;1H |
Clave InChI |
SZAHPBJKXBNRAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)OCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


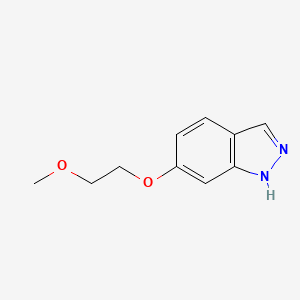
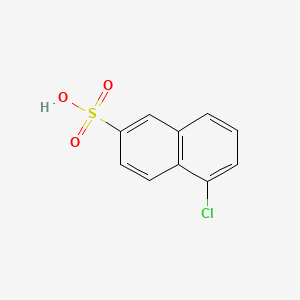
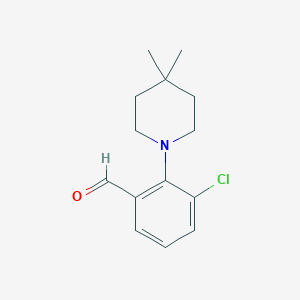
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
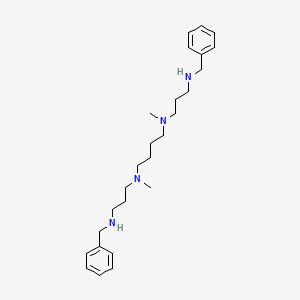
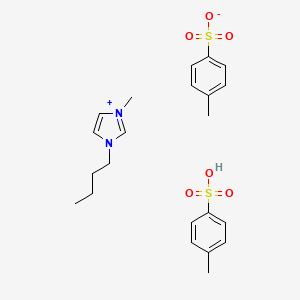


![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
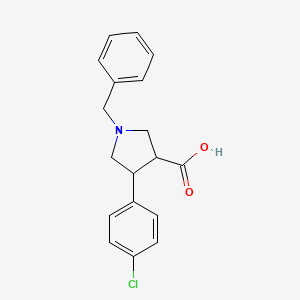
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
